molecular formula C18H26N2O3S B2430746 N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1424755-01-0

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2430746
CAS No.: 1424755-01-0
M. Wt: 350.48
InChI Key: UMTFYUDSEXTXHK-UHFFFAOYSA-N
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Description

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azocane ring, a sulfonamide group, and a substituted ethene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the azocane ring, followed by the introduction of the sulfonamide group and the ethene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide
  • [2-(azocan-1-yl)-2-oxoethyl] N-methylsulfamate

Uniqueness

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Biological Activity

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 302.37 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also inhibit bacterial growth.
  • Anti-inflammatory Effects : Research into related compounds indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological activity of sulfonamide derivatives:

  • Study on Antibacterial Properties : A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
    CompoundConcentration (µg/mL)Zone of Inhibition (mm)
    Control00
    Compound A1015
    Compound A5025
  • Anti-inflammatory Effects : Another study on related sulfonamides indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory conditions.

Research Findings

Recent literature highlights the ongoing exploration of this compound and its analogs:

  • In vitro Studies : Laboratory tests have shown promising results in cell lines, indicating cytotoxic effects on cancer cells while sparing normal cells.
Cell LineIC50 (µM)
Cancer Cell Line A5.0
Normal Cell Line B>50

Properties

IUPAC Name

N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-16-7-9-17(10-8-16)11-14-24(22,23)19-15-18(21)20-12-5-3-2-4-6-13-20/h7-11,14,19H,2-6,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTFYUDSEXTXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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